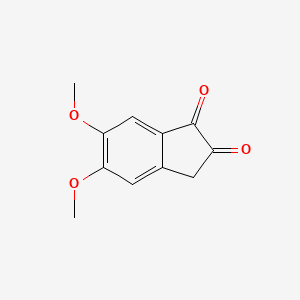

5,6-Dimethoxy-1,2-indanedione

Übersicht

Beschreibung

5,6-Dimethoxy-1,2-indanedione is a chemical compound known for its application in forensic science, particularly in the detection of latent fingerprints on porous surfaces. This compound is a derivative of indanedione and exhibits strong fluorescence, making it highly effective for visualizing fingerprints when exposed to specific light sources.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1,2-indanedione involves the reaction of 5,6-dimethoxy-1-indanone with various reagents. One common method includes the use of ethyl acetate and HFE-7100 as solvents, with the reaction being carried out at room temperature without the application of heat .

Industrial Production Methods: Industrial production of this compound is more complex due to the need for high purity and yield. The process typically involves multiple steps, including the purification of intermediates and the use of advanced techniques to ensure the stability and solubility of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dimethoxy-1,2-indanedione undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Nucleophiles: Piperidine, morpholine, and imidazole.

Major Products Formed: The major products formed from these reactions include various substituted indanediones and their corresponding alcohols or quinones, depending on the reaction conditions .

Wissenschaftliche Forschungsanwendungen

Latent Fingerprint Detection

The primary application of 5,6-dimethoxy-1,2-indanedione is in the detection of latent fingerprints on porous surfaces. Research has demonstrated that it can effectively visualize fingerprints with superior luminescence compared to traditional reagents like ninhydrin and DFO (1,8-diazafluoren-9-one).

- Comparison with Traditional Methods : Studies indicate that this compound offers lower detection limits for glycine and provides clearer prints under specific conditions. For instance, when used in Arklone and HFE 7100 solvents, it exhibited enhanced luminescence after treatment with zinc salts and cooling with liquid nitrogen .

Enhanced Detection Techniques

Recent advancements have integrated this compound with polyvinyl pyrrolidone (PVP) to improve the quality of fingerprint detection on thermal paper. This combination reduces background staining while enhancing the visibility of developed prints under fluorescence .

Table 1: Comparison of Fluorescence Performance

| Method | Luminescence Quality | Background Staining | Detection Limit |

|---|---|---|---|

| This compound | Superior | Low | Lower than DFO |

| Ninhydrin | Moderate | Moderate | Higher |

| DFO | High | High | Moderate |

Evaluation Studies

Research conducted by Almog et al. validated the efficacy of this compound as comparable or superior to other fingerprint detection methods. In a series of experiments involving various substrates and conditions, this compound consistently produced high-quality prints .

Practical Implementations

In practical applications within law enforcement agencies, the use of this compound has been documented to enhance the recovery rates of latent fingerprints from crime scenes. The results from these implementations suggest that it could become a standard reagent in forensic laboratories due to its cost-effectiveness and efficiency .

Conclusion and Future Directions

The applications of this compound in forensic science highlight its potential as a powerful tool for latent fingerprint detection. Ongoing research aims to further optimize its formulations and explore additional uses within forensic methodologies.

Future studies should focus on:

- Long-term stability assessments of the developed prints.

- Comparative analyses with emerging fingerprint detection technologies.

- Broader applications beyond fingerprinting, potentially in other areas of forensic analysis.

By continuing to refine and expand upon the applications of this compound, forensic science can enhance its investigative capabilities significantly.

Wirkmechanismus

The mechanism by which 5,6-Dimethoxy-1,2-indanedione exerts its effects involves the interaction with amino acids present in fingerprint residues. The compound reacts with these amino acids to form highly fluorescent products, which can be visualized under specific light sources. The presence of zinc chloride can enhance this fluorescence, making the fingerprints more visible .

Vergleich Mit ähnlichen Verbindungen

- 5-Methoxy-1,2-indanedione

- 1,2-Indanedione

- Ninhydrin

- DFO (1,8-Diazafluoren-9-one)

Comparison: 5,6-Dimethoxy-1,2-indanedione stands out due to its superior fluorescence and stability compared to other similar compounds. While ninhydrin and DFO are also used for fingerprint detection, this compound offers better solubility and a more stable working solution, making it a preferred choice in forensic applications .

Biologische Aktivität

5,6-Dimethoxy-1,2-indanedione is a compound that has garnered significant attention in forensic science, particularly for its application in the detection of latent fingerprints on porous surfaces. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and practical applications.

Target of Action

The primary target for this compound is the amino acids present in the sweat residue of latent fingerprints. The compound reacts with these amino acids to produce a luminescent product, which enhances the visibility of fingerprints under specific lighting conditions.

Mode of Action

Upon application, this compound interacts with glycine and other amino acids in the fingerprint residue. This interaction leads to a chemical reaction that results in fluorescence, allowing for effective visualization of latent prints on various surfaces .

Biochemical Pathways

The compound's effectiveness is influenced by the solvent used during application. For instance, solvents like HFE 7100 and zinc nitrate treatment have been shown to significantly enhance luminescence compared to traditional reagents like ninhydrin and DFO (1,8-Diazafluoren-9-one) .

This compound exhibits several notable biochemical properties:

- Lower Detection Limits : It has shown lower detection limits for glycine compared to other fingerprint reagents .

- Fluorescence Enhancement : The fluorescence can be improved significantly with treatments involving zinc salts and cooling methods such as liquid nitrogen .

- Stability and Solubility : The compound is noted for its superior stability and solubility compared to similar compounds like ninhydrin and DFO .

Case Studies

-

Fingerprint Detection on Thermal Paper

A study demonstrated that using a combination of this compound and polyvinyl pyrrolidone (PVP) resulted in clear and high-contrast visualization of latent fingerprints on thermal paper. This method effectively reduced background staining while enhancing the quality of developed prints . -

Comparative Analysis with Other Reagents

In comparative studies against DFO and ninhydrin, this compound consistently provided superior luminescence when treated with zinc salts. This suggests its potential as a more effective alternative for fingerprint detection methods in forensic applications .

Applications in Forensic Science

This compound is primarily utilized in forensic science for:

- Detection of Latent Fingerprints : Its ability to produce clear luminescent prints makes it a valuable tool in crime scene investigations.

- Research Applications : The compound is also used in laboratories for synthesizing other complex molecules and as an intermediate in organic reactions .

Comparison with Similar Compounds

| Compound | Fluorescence | Stability | Solubility | Application |

|---|---|---|---|---|

| This compound | Superior | High | Excellent | Fingerprint detection |

| Ninhydrin | Moderate | Moderate | Good | Fingerprint detection |

| DFO (1,8-Diazafluoren-9-one) | High | Moderate | Fair | Fingerprint detection |

Eigenschaften

IUPAC Name |

5,6-dimethoxy-3H-indene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVYZYHBLAMLDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=O)C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.